4-(Hydroxymethyl)-4-phenylpyrrolidin-2-one

Description

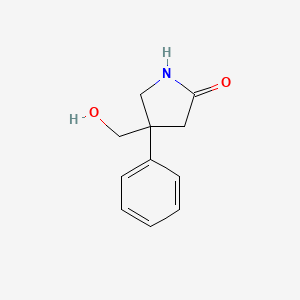

4-(Hydroxymethyl)-4-phenylpyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with a hydroxymethyl (-CH₂OH) and a phenyl (-C₆H₅) group at the 4-position. This structural motif imparts unique physicochemical properties, such as enhanced hydrogen-bonding capacity (due to the hydroxymethyl group) and increased lipophilicity (from the phenyl group), making it relevant in pharmaceutical and synthetic chemistry.

Properties

IUPAC Name |

4-(hydroxymethyl)-4-phenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-8-11(6-10(14)12-7-11)9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIQSCNPQUOBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC1(CO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-4-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-phenylpyrrolidin-2-one with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction typically proceeds as follows:

- Dissolve 4-phenylpyrrolidin-2-one in a suitable solvent such as ethanol.

- Add formaldehyde and a base such as sodium hydroxide.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-(Carboxymethyl)-4-phenylpyrrolidin-2-one.

Reduction: 4-(Hydroxymethyl)-4-phenylpyrrolidin-2-ol.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-4-phenylpyrrolidin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Differences :

- Hydroxymethyl vs.

- Phenyl vs.

Functional Group Analogs

Table 2: Functional Group Comparisons

Key Insights :

- Pyrrolidinone vs. Pyridinone: The six-membered pyridinone ring in offers greater aromaticity and stability compared to the five-membered pyrrolidinone, affecting electronic distribution and reactivity.

- Hydroxymethyl-Furan Hybrid : The furan-containing analog exhibits distinct solubility and bioavailability due to its heterocyclic system, highlighting the impact of ring substitution on pharmacokinetics.

Pharmacological and Toxicity Considerations

- Mutagenic Byproducts: Compounds with hydroxymethyl-phenyl motifs (e.g., ) may metabolize into reactive intermediates like 4-(hydroxymethyl)benzenediazonium ion, which exhibits mutagenic and carcinogenic properties.

- Chiral Specificity : The (4R)-isomer in demonstrates the importance of stereochemistry in biological activity, though data for the target compound’s enantiomers are lacking.

Biological Activity

4-(Hydroxymethyl)-4-phenylpyrrolidin-2-one, also known by its CAS number 1784576-79-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 189.23 g/mol. The compound features a pyrrolidine ring with a hydroxymethyl group and a phenyl substituent, which contribute to its unique pharmacological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of substituted pyrrolidines with aldehydes or ketones under acidic or basic conditions. The following general synthetic route can be outlined:

- Starting Materials : Pyrrolidine derivatives and formaldehyde or hydroxymethyl derivatives.

- Reaction Conditions : The reaction is generally carried out in solvents like ethanol or methanol, often under reflux conditions.

- Purification : The product can be purified using recrystallization techniques.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. Preliminary studies suggest it may act as an inhibitor of certain neurotransmitter reuptake mechanisms, thereby enhancing synaptic availability.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against a range of pathogens. A study reported the compound's effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. It was observed to reduce cell death in models of neurodegeneration .

Case Studies

- Neuroprotection in Animal Models : In a study conducted on rats subjected to induced oxidative stress, administration of this compound resulted in significantly lower levels of malondialdehyde (MDA), a marker for oxidative damage, compared to control groups .

- Anticancer Potential : A preliminary investigation into the anticancer properties demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through caspase activation .

Toxicity and Safety Profile

Preliminary toxicity assessments have indicated that this compound has a favorable safety profile at therapeutic doses. In vitro studies using human cell lines showed no significant cytotoxic effects at concentrations up to 100 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.